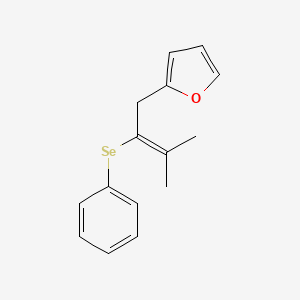

2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan

Description

2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan is a chemical compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phenylselanyl group, which is a selenium-containing functional group. The presence of these groups imparts unique chemical and biological properties to the compound.

Properties

CAS No. |

87728-77-6 |

|---|---|

Molecular Formula |

C15H16OSe |

Molecular Weight |

291.26 g/mol |

IUPAC Name |

2-(3-methyl-2-phenylselanylbut-2-enyl)furan |

InChI |

InChI=1S/C15H16OSe/c1-12(2)15(11-13-7-6-10-16-13)17-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3 |

InChI Key |

QFHANTXTWPSBFX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(CC1=CC=CO1)[Se]C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan typically involves the reaction of a furan derivative with a phenylselanyl-containing reagent. One common method is the reaction of 3-methyl-2-buten-1-ol with phenylselenyl chloride in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan undergoes various chemical reactions, including:

Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to remove the phenylselanyl group, yielding a simpler furan derivative.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Selenoxide or selenone derivatives.

Reduction: Simplified furan derivatives without the phenylselanyl group.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that selenium-containing compounds exhibit significant antitumor properties. A study synthesized various selenium-based compounds, including derivatives of 2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan, and tested their efficacy against cancer cell lines such as HL-60 (human promyelocytic leukemia), HCT-116 (colon carcinoma), and MDA-MB-435 (melanoma). Some derivatives demonstrated IC50 values below 2 μM, indicating potent activity against these cancer cells. The mechanism of action involved the induction of reactive oxygen species (ROS), leading to apoptotic cell death .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of selenium-containing compounds is crucial for understanding their therapeutic window and safety. Studies have shown that the tissue concentrations of these compounds can vary significantly based on formulation and administration route. For instance, in animal models, the concentration of 2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan was monitored post-administration, revealing that higher concentrations were found in tissues associated with metabolic activity .

Materials Science

Polymer Chemistry

The incorporation of furan derivatives into polymer matrices has been explored for developing advanced materials with enhanced properties. The unique reactivity of furan allows it to participate in Diels-Alder reactions, which can be utilized to create cross-linked networks or functionalized polymers. This application is particularly relevant in creating materials with improved thermal stability and mechanical properties .

Cosmetic Formulations

Topical Applications

The cosmetic industry has shown interest in the use of selenium-containing compounds for their antioxidant properties. Formulations incorporating 2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan have been investigated for their ability to improve skin hydration and reduce oxidative stress. Experimental designs utilizing response surface methodology have optimized formulations to enhance sensory properties and stability .

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled study, various selenium derivatives were tested against a panel of cancer cell lines. The results indicated that certain modifications to the furan structure significantly enhanced cytotoxicity, with mechanisms linked to ROS generation being pivotal for inducing apoptosis.

Case Study 2: Cosmetic Formulation Development

A series of cosmetic formulations were developed using 2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan as a key ingredient. The formulations underwent rigorous testing for stability and sensory evaluation, leading to a product that demonstrated improved moisturizing effects compared to standard formulations.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan involves its interaction with specific molecular targets and pathways. The phenylselanyl group can interact with thiol-containing enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce cell death in certain types of cancer cells. Additionally, the furan ring can interact with DNA and proteins, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

2-(3-Methyl-2-(phenylthio)but-2-en-1-yl)furan: Similar structure but contains a sulfur atom instead of selenium.

2-(3-Methyl-2-(phenylsulfonyl)but-2-en-1-yl)furan: Contains a sulfonyl group instead of a phenylselanyl group.

2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)thiophene: Contains a thiophene ring instead of a furan ring.

Uniqueness

The presence of the phenylselanyl group in 2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan imparts unique chemical reactivity and biological activity compared to its sulfur-containing analogs. Selenium-containing compounds often exhibit higher biological activity and selectivity, making them valuable in medicinal chemistry .

Biological Activity

2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and findings.

Chemical Structure

The chemical structure of 2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan can be represented as follows:

This compound features a furan ring with a substituted phenylselanyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of furan compounds often exhibit significant antibacterial properties. For instance, studies have shown that various furan derivatives demonstrate effective inhibition against gram-positive and gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

In a comparative study, a related furan derivative exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli, suggesting that similar compounds could be effective against bacterial strains . While specific data for 2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan is limited, its structural similarity to other active furan derivatives suggests potential antimicrobial efficacy.

Anticancer Activity

The anticancer properties of furan derivatives are well-documented. For example, certain benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation. A study reported that specific benzofurans had IC50 values significantly lower than that of conventional chemotherapeutics like 5-fluorouracil .

While direct studies on 2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan are sparse, the presence of the phenylselanyl group may enhance its interactions with cellular targets involved in cancer pathways. The compound's potential to inhibit tumor growth remains an area for future research.

Anti-inflammatory Activity

Furan compounds have also been investigated for their anti-inflammatory properties. Some derivatives have demonstrated the ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in various models .

For instance, compounds derived from furan structures were shown to reduce levels of inflammatory cytokines in vitro. This suggests that 2-(3-Methyl-2-(phenylselanyl)but-2-en-1-yl)furan may also possess similar anti-inflammatory effects due to its unique chemical structure.

Case Studies and Research Findings

Several studies have explored the biological activities of furan derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.